An In-Depth Technical Guide to Fmoc-5-chloro-L-tryptophan: Properties and Applications in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-5-chloro-L-tryptophan: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Halogenation in Peptide Therapeutics
The introduction of halogen atoms into peptide structures represents a powerful strategy in modern drug discovery. Halogenation, particularly at the indole ring of tryptophan, can significantly modulate a peptide's conformational preferences, metabolic stability, and binding affinity to biological targets. The 5-chloro- substitution on the L-tryptophan side chain is a noteworthy modification, offering a unique electronic and steric profile that can be exploited to fine-tune the pharmacological properties of peptide-based therapeutics. This guide provides a comprehensive technical overview of Nα-Fmoc-5-chloro-L-tryptophan, a key building block for the site-specific incorporation of this non-canonical amino acid into synthetic peptides.
Physicochemical Properties of Fmoc-5-chloro-L-tryptophan
A thorough understanding of the physicochemical properties of Fmoc-5-chloro-L-tryptophan is paramount for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS).
Core Chemical Identity
| Property | Value | Source |
| Chemical Name | (2S)-3-(5-chloro-1H-indol-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| CAS Number | 1257849-07-2 | [1] |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [2] |
| Molecular Weight | 460.9 g/mol | [2] |
| Appearance | White to off-white powder/solid | [3] |
Solubility Profile
Precise solubility data in solvents commonly used for SPPS is crucial for efficient stock solution preparation and coupling reactions. While comprehensive quantitative data for Fmoc-5-chloro-L-tryptophan is not extensively published, empirical testing is recommended. Based on the behavior of similar Fmoc-amino acids, the following qualitative solubility is expected:
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Moderate to Low Solubility: Dichloromethane (DCM), Chloroform
-
Insoluble: Water, Diethyl ether, Hexanes
For optimal results, dissolving Fmoc-5-chloro-L-tryptophan in a minimal amount of DMF before dilution with other co-solvents is advisable.
Thermal and Spectroscopic Data
| Property | Value | Notes |
| Melting Point | Data not available | The melting point of the analogous Fmoc-5-fluoro-L-tryptophan is reported as 139-143 °C.[4] |
| Optical Rotation | Data not available | The optical rotation of the analogous Fmoc-5-fluoro-L-tryptophan is [α]D20 = -20.5 ± 2° (c=1 in DMF).[3] |
| ¹H NMR | Spectral data not publicly available in detail. Expected signals would correspond to the Fmoc group, the tryptophan indole ring, and the amino acid backbone. | |
| ¹³C NMR | Spectral data not publicly available in detail. | |
| Mass Spectrometry | Expected [M+H]⁺ = 461.1 |
Stability and Storage
Proper storage is critical to maintain the integrity of Fmoc-5-chloro-L-tryptophan.
-
Storage Temperature: 2-8°C[1]
-
Conditions: Store in a tightly sealed container in a dry and well-ventilated place. Protect from light.
-
Incompatibilities: Strong oxidizing agents.
The Critical Role of Indole Protection in Tryptophan Chemistry
The indole side chain of tryptophan is susceptible to various side reactions during Fmoc-based SPPS, primarily due to its electron-rich nature. These side reactions can lead to impurities that are difficult to remove and can compromise the biological activity of the final peptide.
Common Side Reactions of the Tryptophan Indole Ring
-
Alkylation: During the final trifluoroacetic acid (TFA)-mediated cleavage, carbocations generated from side-chain protecting groups (e.g., from arginine) can alkylate the indole ring.[5]
-
Oxidation: The indole ring is susceptible to oxidation, which can occur during synthesis or cleavage.
-
Modification by Scavengers: Some scavengers used in cleavage cocktails can react with the tryptophan side chain.
The Necessity of Indole Protection for Halogenated Tryptophans
The presence of a halogen on the indole ring can influence its reactivity. While the chloro- group is deactivating, the potential for side reactions remains. Therefore, protection of the indole nitrogen is highly recommended for incorporating 5-chloro-L-tryptophan into peptides to ensure high purity and yield. The most common and effective protecting group for the indole nitrogen in Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) group.[6]
Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing 5-chloro-L-tryptophan
This section outlines a detailed, step-by-step methodology for the incorporation of Fmoc-5-chloro-L-tryptophan into a peptide sequence using manual Fmoc-SPPS. The protocol assumes the use of a standard solid-phase support, such as Rink Amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acid peptides.
Materials and Reagents
-
Fmoc-5-chloro-L-tryptophan (ideally with Boc-protected indole, i.e., Fmoc-L-Trp(5-Cl, Boc)-OH)
-
Appropriate solid-phase resin (e.g., Rink Amide or Wang resin)
-
Other Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Alternatively, a uronium/aminium salt such as HBTU, HATU, or COMU with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7]
-
-
Solvents: DMF, DCM, NMP (peptide synthesis grade)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v/v/v) is a robust choice for peptides containing sensitive residues like tryptophan.[8] A less odorous alternative is Reagent B (TFA/phenol/water/triisopropylsilane; 88:5:5:2 v/v/v/v).[9]
-
Cold diethyl ether for peptide precipitation
Synthesis Workflow
The following diagram illustrates a single cycle of amino acid incorporation in Fmoc-SPPS.
Caption: General workflow for one cycle of Fmoc-SPPS.
Step-by-Step Protocol (0.1 mmol scale)
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the deprotection step for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-5-chloro-L-tryptophan:
-
Pre-activation (recommended): In a separate vial, dissolve Fmoc-5-chloro-L-tryptophan (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. The coupling time may need to be extended for this sterically hindered amino acid.
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.[10] If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and dry the peptide pellet.
Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate water/acetonitrile gradient containing 0.1% TFA.
Impact of 5-chloro Substitution on Peptide Properties
The incorporation of 5-chloro-L-tryptophan can impart several beneficial properties to a peptide:
-
Increased Hydrophobicity: The chloro- group increases the hydrophobicity of the tryptophan side chain, which can enhance membrane permeability and protein-protein interactions.
-
Altered Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence hydrogen bonding interactions and the overall electronic landscape of the indole ring.
-
Enhanced Metabolic Stability: Halogenation can block sites of enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraints: The steric bulk of the chloro- group can introduce conformational constraints, potentially locking the peptide into a bioactive conformation.
Conclusion and Future Perspectives
Fmoc-5-chloro-L-tryptophan is a valuable building block for the synthesis of novel peptide-based therapeutics. The strategic incorporation of this halogenated amino acid can lead to peptides with enhanced pharmacological profiles. A thorough understanding of its chemical properties and the nuances of its use in SPPS, particularly the importance of indole protection, is essential for its successful application. As the field of peptide drug discovery continues to evolve, the use of non-canonical amino acids like 5-chloro-L-tryptophan will undoubtedly play an increasingly important role in the design of next-generation therapeutics.
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